This compound is classified under the category of pyrrolidine derivatives, which are known for their diverse pharmacological properties. The specific chemical structure includes a chloro substituent on the pyrrolidine ring, contributing to its reactivity and biological profile. The compound's CAS number is 1013921-14-6, and it has several synonyms, including 1-Acetyl-(3S)-3-pyrrolidinamine hydrochloride .
The synthesis of 1-((S)-3-Chloro-pyrrolidin-1-yl)-ethanone can be achieved through various methods, typically involving multi-step reactions that include the formation of the pyrrolidine ring followed by chlorination and acetylation steps.
Common Synthetic Route:
Technical Parameters:
The molecular formula for 1-((S)-3-Chloro-pyrrolidin-1-yl)-ethanone is C6H12ClN2O, with a molecular weight of approximately 144.62 g/mol. The structure features:
The presence of the chlorine atom significantly influences the compound's electronic properties and reactivity. The stereochemistry at the nitrogen atom (S configuration) is crucial for its biological activity, potentially affecting interactions with biological targets.
1-((S)-3-Chloro-pyrrolidin-1-yl)-ethanone can participate in various chemical reactions due to its functional groups:
Reagents such as sodium hydroxide or potassium carbonate are often used in substitution reactions, while acids like hydrochloric acid may facilitate protonation.
The mechanism of action for 1-((S)-3-Chloro-pyrrolidin-1-yl)-ethanone largely depends on its interactions with biological targets. It may act as a neurotransmitter modulator or enzyme inhibitor due to its structural similarity to other biologically active compounds.
Studies suggest that compounds containing pyrrolidine rings often exhibit significant biological activity, including analgesic and anti-inflammatory effects. The specific mechanism may involve modulation of neurotransmitter systems or inhibition of key enzymes involved in metabolic pathways.
1-((S)-3-Chloro-pyrrolidin-1-yl)-ethanone has several scientific applications:
It serves as a valuable intermediate in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders due to its structural properties.
The compound is used in academic research to study enzyme interactions and as a building block for developing more complex molecules with potential therapeutic effects.
In addition to its research uses, it may find applications in producing specialty chemicals and materials within various industrial sectors.
The synthesis of enantiomerically pure 1-((S)-3-Chloro-pyrrolidin-1-yl)-ethanone relies fundamentally on stereocontrolled approaches to its chiral pyrrolidine core. Two principal strategies dominate the literature: chiral auxiliary-mediated synthesis and enzymatic resolution. In the chiral auxiliary approach, (L)-proline serves as a cost-effective template for constructing the pyrrolidine ring. Protection of the proline carboxylic acid followed by regioselective chlorination at C3 generates the stereodefined scaffold. Subsequent N-acylation completes the synthesis, preserving chirality through meticulous control of reaction conditions to prevent epimerization [6]. This method typically achieves enantiomeric excess (ee) >95% but requires additional steps for auxiliary introduction and removal [5].
Alternatively, lipase-catalyzed kinetic resolution offers an efficient route to the (S)-enantiomer. Racemic 3-chloro-pyrrolidine derivatives undergo selective acylation using immobilized enzymes such as Candida antarctica lipase B (CAL-B) in organic solvents. The enzyme preferentially acylates the (R)-enantiomer, leaving the desired (S)-amine unreacted for isolation. Recent process optimizations have achieved enantiomeric ratios (E) exceeding 200 and ee values of 99% for the recovered amine when using vinyl acetate as acyl donor in toluene at 30°C [5]. This enzymatic approach significantly reduces waste compared to classical resolution methods.
Table 1: Comparative Analysis of Stereoselective Synthesis Approaches
Methodology | Key Features | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Auxiliary | (L)-Proline derivative; stepwise functionalization | >95 | 60-75 | Multi-step; auxiliary removal required |
Enzymatic Resolution | CAL-B catalyzed kinetic resolution; vinyl acetate | >99 | 40-45* | Theoretical max 50% yield for single enantiomer |
Asymmetric Hydrogenation | Chiral Ru/BINAP catalysts; prochiral substrates | 85-92 | 70-80 | Sensitive catalyst; specialized ligands |
*Yield refers to isolated (S)-enantiomer after resolution
A third strategy employs asymmetric hydrogenation of prochiral precursors like N-acyl-3-pyrrolin-1-yl derivatives using chiral Ru(II)-BINAP catalysts. While this method delivers moderate yields (70-80%) and good enantioselectivity (85-92%), it requires specialized ligands and stringent control of hydrogen pressure and temperature. The stereochemical outcome is highly sensitive to the protecting group on nitrogen, with acetyl derivatives providing optimal stereocontrol [5] [6].
Regioselective chlorination at the pyrrolidine 3-position presents a critical challenge in the synthesis of 1-((S)-3-Chloro-pyrrolidin-1-yl)-ethanone. Two predominant mechanistic pathways enable this transformation: electrophilic halogenation and nucleophilic substitution. Electrophilic chlorination employs chlorine sources such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) acting on activated enolates derived from N-protected pyrrolidin-3-one precursors. The reaction proceeds through a kinetically controlled enolization using LDA at -78°C, followed by electrophilic quenching to install chlorine with complete retention of stereochemistry at adjacent chiral centers. Computational studies indicate this pathway has an activation energy barrier of approximately 12.3 kcal/mol for the rate-determining enolization step [3] [4].
The alternative Appel reaction pathway facilitates nucleophilic substitution of pyrrolidin-3-ol precursors. Triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) generate the dichlorotriphenylphosphorane (Ph₃PCl₂) in situ, which converts the hydroxyl group into a chlorophosphate intermediate. Subsequent Sᴺ2 displacement by chloride ion proceeds with clean inversion at the stereogenic center. For (S)-3-hydroxypyrrolidine derivatives, this results in the corresponding (R)-chloro compound, necessitating stereochemical inversion earlier in the synthetic sequence to achieve the desired (S)-configuration in the final product [9].
Table 2: Chlorination Methods for Pyrrolidine Derivatives
Method | Reagents | Regioselectivity | Stereochemical Outcome | Byproduct Concerns |
---|---|---|---|---|
Electrophilic (Enolate) | LDA/NCS or SO₂Cl₂ | High (C3 position) | Retention | Over-chlorination |
Appel Reaction | PPh₃/CCl₄ or CBr₄ | Moderate | Inversion | Triphenylphosphine oxide |
Mitsunobu | DIAD/PPh₃; LiCl | High | Inversion | Hydrazine dicarboxylate |
Vilsmeier-Haack | POCl₃/DMF complex | Low | Racemization | Amide side products |
The Mitsunobu reaction provides an improved nucleophilic approach using diisopropyl azodicarboxylate (DIAD), triphenylphosphine, and lithium chloride. This method inverts stereochemistry cleanly when applied to (R)-3-hydroxypyrrolidine precursors, yielding the desired (S)-chloro derivative essential for 1-((S)-3-Chloro-pyrrolidin-1-yl)-ethanone. Reaction monitoring by ¹H NMR spectroscopy reveals complete conversion within 2 hours at 0°C in THF, with minimal formation of elimination byproducts (<5%) when water content is rigorously controlled [4] [9]. Limitations include the stoichiometric generation of triphenylphosphine oxide and hydrazine dicarboxylate byproducts, complicating purification.
The final assembly of 1-((S)-3-Chloro-pyrrolidin-1-yl)-ethanone predominantly employs N-acylation of the chiral pyrrolidine precursor. Two principal methods demonstrate efficacy: Schotten-Baumann acylation and carbodiimide-mediated coupling. In the Schotten-Baumann approach, (S)-3-chloropyrrolidine hydrochloride undergoes reaction with acetyl chloride in a biphasic system (dichloromethane/water) with potassium carbonate as base. This method proceeds rapidly at 0°C (10-15 minutes), minimizing racemization through pH control and maintaining the amine in its freebase form during acylation. Yields typically reach 75-85% with ee retention >98% due to the absence of strongly acidic or basic conditions that might epimerize the C3 stereocenter [4] [8].
For higher selectivity with sensitive substrates, carbodiimide-mediated coupling using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) activates acetic acid for amide formation. This method is particularly valuable when functional groups incompatible with acyl chlorides are present. EDC (1.2 equiv), HOBt (0.1 equiv), and triethylamine (2.0 equiv) in anhydrous THF at 25°C provide the product in 80-88% isolated yield after 12 hours. Mechanistic studies reveal that the HOBt additive suppresses O-acylisourea formation, reducing racemization pathways through a six-membered transition state [8].
Table 3: N-Acylation Methods for Ketone Installation
Method | Conditions | Yield (%) | ee Retention (%) | Key Advantages |
---|---|---|---|---|
Schotten-Baumann | Acetyl chloride, K₂CO₃, DCM/H₂O, 0°C | 75-85 | >98 | Rapid; minimal purification required |
Carbodiimide (EDC/HOBt) | Acetic acid, EDC, HOBt, Et₃N, THF, 25°C | 80-88 | >99 | Mild conditions; avoids acid chlorides |
Mixed Anhydride | Acetic acid, isobutyl chloroformate, NMM, THF | 70-78 | 97 | Lower cost reagents |
Enzymatic | CAL-B, vinyl acetate, toluene, 30°C | 45-50 | >99 | Green chemistry; no protecting groups |
Alternative N-alkylation pathways via chloroacetamide intermediates show limited utility for this target molecule due to competing elimination reactions. When (S)-3-chloropyrrolidine reacts with chloroacetyl chloride, over-alkylation at nitrogen generates bis-quaternary salts as significant byproducts (>20%). However, this approach finds application in synthesizing more complex derivatives like 1-[3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone, where pre-formed arylacetic acids undergo EDC-mediated coupling with the chiral amine [8] [9]. Solvent optimization reveals that polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but increase racemization risk, while ethereal solvents provide optimal balance between reactivity and stereochemical integrity.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9